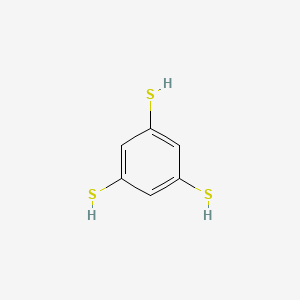

1,3,5-苯三硫醇

描述

1,3,5-Benzenetrithiol is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various derivatives and structurally related compounds of benzene, which can provide insights into the chemistry of benzene derivatives, including trithiols. For instance, benzene-1,3,5-tricarboxamides (BTAs) are mentioned as versatile building blocks in supramolecular chemistry due to their ability to self-assemble into one-dimensional structures stabilized by hydrogen bonding . Similarly, star-shaped molecules based on 1,3,5-benzenetriesters with pendant 1,3,4-thiadiazole groups have been synthesized, showing liquid crystal, optical, solvatofluorochromic, and electrochemical properties .

Synthesis Analysis

The synthesis of benzene derivatives is a well-studied area. For example, the synthesis of 1,3,5-tris(oligothienyl)benzenes through an efficient trimerization reaction is reported, demonstrating the accessibility of such trisubstituted benzene compounds . Another study describes the synthesis of a new 1,3,5-trisubstituted benzene derivative with three propiolic acid side arms . These examples suggest that the synthesis of 1,3,5-Benzenetrithiol would likely involve a strategic functionalization of the benzene core at the 1,3,5-positions with thiol groups.

Molecular Structure Analysis

The molecular structure of benzene derivatives can be quite diverse. For instance, benzo[1,2-b:4,5-b']dichalcogenophenes, which are structurally related to 1,3,5-Benzenetrithiol, have been characterized by single-crystal X-ray analysis, revealing a planar molecular structure . The solid-state structural analysis of 1,3,5-benzene-bridged tris(1,2,3,5-dithiadiazolyl) shows a crystal structure consisting of stacks of triradicals with alternating long and short interradical S···S contacts . These findings indicate that the molecular structure of 1,3,5-Benzenetrithiol would likely exhibit interesting geometrical and electronic features due to the presence of sulfur atoms.

Chemical Reactions Analysis

The chemical reactivity of benzene derivatives can lead to various interesting compounds and materials. For example, the electropolymerization of 1,3,5-tris(oligothienyl)benzenes with 2,2'-bithiophene results in the development of conducting polymers . The reactivity of benzene derivatives with nitriles has been explored to synthesize 1,3-oxazoles, indicating that 1,3,5-Benzenetrithiol could potentially undergo similar reactions with nitriles or other electrophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene derivatives are influenced by their molecular structure and substituents. The electrochemical properties of novel 1,3,5-tris(oligothienyl)benzenes have been investigated, showing their potential as reticulating agents for conducting polymers . The synthesis and structure–efficiency relations of 1,3,5-benzenetrisamides as nucleating agents for isotactic poly(propylene) demonstrate the importance of the chemical structure in determining the material's properties . These studies suggest that 1,3,5-Benzenetrithiol would also have unique physical and chemical properties that could be tailored for specific applications.

科学研究应用

电子和磁性质

1,3,5-苯三硫醇已被用于制备和表征三功能自由基,如1,3,5-苯三(1,2,3,5-二硫代二氮杂环戊烷基)。这些化合物在固态中表现出显著的性质,包括三自由基的堆积形成。它们表现出显著的电子和磁性行为,在室温下具有顺磁性,在约450K附近出现顺磁缺陷。对这些化合物进行的扩展Huckel带结构计算显示出0.8电子伏特的带隙,表明在电子学和磁性材料中可能有应用(Haddon et al., 1992)。

锂硫电池技术

1,3,5-苯三硫醇已被应用为锂硫(Li-S)电池中的双功能电解质添加剂。这种物质与锂金属反应形成1,3,5-苯三硫醇酸锂,沉积在阳极表面,实现可逆锂沉积/剥离。此外,它与硫反应在阴极表面形成固体电解质界面(SEI),减少锂多硫化物的溶解和穿梭。这种应用显著提高了Li-S电池的放电容量和循环稳定性(Guo et al., 2021)。

导电聚合物

已研究了新型1,3,5-三(寡噻吩基)苯类化合物的合成和电化学性质,包括1,3,5-苯三硫醇衍生物。通过电聚合,这些化合物用于开发二维或三维导电聚合物,展示了在先进功能材料中的潜在应用(Chérioux & Guyard, 2001)。

表面化学和分子构象

研究表明1,3,5-苯三硫醇在自组装和热激活表面化学中的重要作用,特别是在Cu(111)等金属表面上。这些研究有助于理解表面上的分子构象和相互作用,这对于开发先进材料和纳米技术应用至关重要(Sirtl et al., 2014)。

金属有机框架

对1,3,5-苯三硫醇的研究已经导致了扩展的二维金属有机框架的发展。这些框架是通过硫醇-铜配位键形成的,展示出独特的结构和键合特性,为在催化、气体储存和分离技术中的潜在应用铺平了道路(Walch et al., 2011)。

未来方向

1,3,5-Benzenetrithiol has been used in the synthesis of sulfur polymers, which have potential applications in infrared (IR) transmissive polymeric materials . These materials are of interest for their balance of optical properties, including refractive index and IR transparency, and thermal properties .

属性

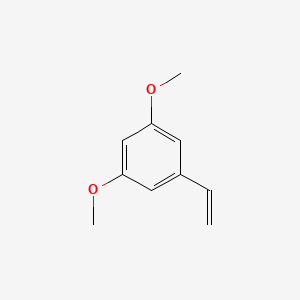

IUPAC Name |

benzene-1,3,5-trithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S3/c7-4-1-5(8)3-6(9)2-4/h1-3,7-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCKKUIJCYNZAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S)S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70436231 | |

| Record name | 1,3,5-Benzenetrithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Benzenetrithiol | |

CAS RN |

38004-59-0 | |

| Record name | 1,3,5-Benzenetrithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Benzenetrithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine](/img/structure/B1277353.png)

![Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]-](/img/structure/B1277369.png)

![2-[4-(3-Phenylquinoxalin-2-yl)phenyl]propan-2-amine](/img/structure/B1277378.png)